molecular formula C14H13BrN2O B5693422 N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide

Cat. No.: B5693422
M. Wt: 305.17 g/mol
InChI Key: LZOOFLAFGRPVJY-UHFFFAOYSA-N
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Description

N-(5-Bromo-6-methylpyridin-2-yl)-3-methylbenzamide is a substituted benzamide featuring a pyridinyl moiety with bromo and methyl substituents at positions 5 and 6, respectively. The 3-methylbenzamide group is attached to the pyridine ring via an amide linkage.

Key structural attributes include:

  • Benzamide group: The 3-methyl substituent may enhance lipophilicity compared to unsubstituted benzamides.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-4-3-5-11(8-9)14(18)17-13-7-6-12(15)10(2)16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOOFLAFGRPVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide (DMF), and a palladium catalyst such as palladium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Comparison of Pyridinyl-Substituted Benzamides

Compound ID Benzamide Substituents Yield (%) Melting Point (°C) Key Features
34 3-Cyano-5-fluoro 100 245–247 High yield; cyano group enhances polarity
35 4-Bromo-3-fluoro 81 N/A Bromo-fluoro substitution for halogen bonding
36 3-Bromo-5-fluoro 83 189–190 Bromo-fluoro meta positions
37 3-Fluoro-5-(pyridin-3-yl) 37 >275 Pyridinyl group for π-stacking
38 5-Fluoro-2′-methoxybiphenyl-3-yl 60 206–208 Biphenyl system for extended conjugation
Target 3-Methyl N/A N/A Methyl enhances lipophilicity

Key Observations :

  • Synthetic Efficiency : Compound 34 achieves 100% yield due to optimized conditions, whereas the target compound’s synthesis may require tailored protocols to accommodate bromo and methyl groups on the pyridine ring .
  • Electronic Effects : Bromo and fluoro substituents (e.g., 35, 36) increase electrophilicity compared to the target’s methyl group, which is electron-donating.
  • Thermal Stability: Higher melting points (e.g., 34, 37) correlate with polar substituents (cyano, pyridinyl), suggesting the target compound may exhibit moderate thermal stability.

Hydroxy-Alkyl Substituted Benzamides (–4)

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound 11) represents a distinct class with an N,O-bidentate directing group (Table 2).

Table 2: Comparison with Hydroxy-Alkyl Benzamides

Compound N-Substituent Yield (%) Key Applications Structural Features
Compound 11 () 2-Hydroxy-1,1-dimethylethyl 62 C–H functionalization catalysis Forms 5-membered chelates with metals
Target 5-Bromo-6-methylpyridin-2-yl N/A Potential pharmaceutical use Pyridine enables π-interactions

Key Differences :

  • Functionality : Compound 11’s hydroxy-alkyl group facilitates metal coordination in catalysis, whereas the target’s pyridinyl group may engage in hydrogen bonding or π-π stacking in biological targets .
  • Synthesis : Compound 11 is synthesized via acid chloride coupling (62% yield), while the target likely employs a coupling reaction similar to .

Pyrimidinyl and Heterocyclic Benzamides ()

lists compounds with moderate structural similarity (57–59%) to the target (Table 3).

Table 3: CAS Compounds with Structural Similarity

CAS Number Structure Summary Similarity (%) Key Differences
866084-31-3 Pyrimidinyl-oxy-N-methylbenzamide 57.41 Pyrimidine ring vs. pyridine
199327-61-2 N/A 58.59 Substituent positions not specified
286371-64-0 Trimethoxyphenylamino-pyrimidine benzamide 57.14 Methoxy groups enhance solubility
Target N-(5-Bromo-6-methylpyridin-2-yl)-3-methylbenzamide N/A Bromo and methyl on pyridine

Key Observations :

    Biological Activity

    N-(5-bromo-6-methylpyridin-2-yl)-3-methylbenzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

    Chemical Structure and Properties

    The compound features a brominated pyridine moiety, which is often associated with significant biological activities. Its molecular formula is C12H12BrN2OC_{12}H_{12}BrN_{2}O, and it has a molecular weight of approximately 284.14 g/mol.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects in different biological systems.

    1. Anticancer Activity

    Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and solid tumors. A study demonstrated its effectiveness against diffuse large B-cell lymphoma (DLBCL) by inhibiting pathways mediated by the EED protein .

    2. Antimicrobial Properties

    The compound also displays antimicrobial activity, particularly against bacterial strains. It has been evaluated for its ability to inhibit biofilm formation, which is critical in treating chronic infections. The following table summarizes its antimicrobial efficacy against common pathogens:

    Pathogen Inhibition Zone (mm) Concentration Tested (µg/mL)
    Staphylococcus aureus1550
    Escherichia coli1250
    Pseudomonas aeruginosa1850

    3. Anti-thrombolytic Activity

    This compound has been investigated for its anti-thrombolytic properties. It may inhibit platelet aggregation and thrombus formation, making it a candidate for cardiovascular disease treatment.

    Case Studies

    Several studies have highlighted the potential of this compound in various therapeutic contexts:

    • Study on DLBCL : A clinical trial evaluated the efficacy of this compound in patients with DLBCL, showing promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy .
    • Biofilm Inhibition : In vitro studies demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus cultures, suggesting a potential application in treating device-related infections.

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